molecular formula C15H26 B107765 2,6,10-Trimethyldodeca-2,6,10-triene CAS No. 7681-88-1

2,6,10-Trimethyldodeca-2,6,10-triene

Cat. No. B107765
CAS RN: 7681-88-1
M. Wt: 206.37 g/mol
InChI Key: JXBSHSBNOVLGHF-UHFFFAOYSA-N
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Description

2,6,10-Trimethyldodeca-2,6,10-triene is a linear sesquiterpene with the molecular formula C15H26 . It has an average mass of 206.367 Da and a monoisotopic mass of 206.203445 Da .


Synthesis Analysis

One of the synthesis methods involves the use of Squalene–hopene cyclase (SHC), which converts squalene into pentacyclic triterpenes of hopene and hopanol . In this process, 2,6,10-Trimethyldodeca-2,6,10-triene undergoes cyclization catalyzed by SHC, affording six bicyclic sesquiterpenes in relatively high yield .


Molecular Structure Analysis

The molecular structure of 2,6,10-Trimethyldodeca-2,6,10-triene can be analyzed using various techniques such as MD Topology, NMR, and X-Ray . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6,10-Trimethyldodeca-2,6,10-triene include a molecular weight of 206.371 g/mol . More detailed properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Stereoisomers and Spectroscopy

The stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene, closely related to 2,6,10-Trimethyldodeca-2,6,10-triene, have been synthesized and analyzed. Their PMR and 13 C NMR spectra provide vital information on the geometry of Me substituted double bonds, and mass spectra differentiate between (E and Z,E)-isomers and (E and Z,Z)-isomers (Nishino & Bowers, 1976).

Application in Apple Skin Analysis

2,6,10-Trimethyldodeca-2,7(E),9(E),11-tetraen-6-ol, a derivative of 2,6,10-Trimethyldodeca-2,6,10-triene, was identified in apple skin wax. This compound is implicated in the storage disorder superficial scald in apples (Rowan et al., 1995).

Termite Attractants

10-cis- and 10-trans-2,6,10-trimethyldodeca-2,6,10-triene, related to 2,6,10-Trimethyldodeca-2,6,10-triene, were identified as termite attractants in Santalum spicatum. These compounds show specific trail activities, with the cis-form being more active (Birch et al., 1970).

Enzymatic Syntheses and Drug Applications

Enzymatic synthesis of a linear sesquiterpene, (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, results in several bicyclic sesquiterpenes (drimane skeleton) which may have potential applications in drug synthesis (Yonemura et al., 2012).

Stereospecific Syntheses

Stereoselective synthesis of polyprenols related to 2,6,10-Trimethyldodeca-2,6,10-triene has been developed, which can be crucial in natural product synthesis and pharmaceutical applications (Sato et al., 1984).

properties

IUPAC Name

2,6,10-trimethyldodeca-2,6,10-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSHSBNOVLGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998135
Record name 2,6,10-Trimethyldodeca-2,6,10-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10-Trimethyldodeca-2,6,10-triene

CAS RN

7681-88-1
Record name 2,6,10-Trimethyldodeca-2,6,10-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
L Kiyekbayeva, NM Mohamed… - Natural product …, 2018 - Taylor & Francis
Two thiophenes; 5-(3-buten-1-ynyl)-2,2′-bithiophene (2) and α-tertthienyl (9), two alkaloids; echinopsine (10) and echinorine (11), three flavonoids; genkwanin (5), apigenin (6), and …
Number of citations: 30 www.tandfonline.com
Y Yonemura, T Ohyama, T Hoshino - Organic & Biomolecular …, 2012 - pubs.rsc.org
Squalene–hopene cyclase (SHC) converts squalene (C30) into pentacyclic triterpenes of hopene and hopanol. A linear sesquiterpene, (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, …
Number of citations: 31 pubs.rsc.org
AJ Birch, KB Chamberlain, BP Moore… - Australian Journal of …, 1970 - CSIRO Publishing
The oil of Santalum spicatum (R.Br.) A.DC. has been fractionated to yield 10-cis- (1) and 10-trans-2,6,10-trimethyldodeca-2,6,10-triene (2). These compounds have been synthesized by …
Number of citations: 25 www.publish.csiro.au
K Sato, O Miyamoto, S Inoue, F Furusawa… - Chemistry …, 1984 - journal.csj.jp
A stereoselective synthesis of (Z,Z,Z)-12-benzyloxy-1-chloro-2,6,10-trimethyldodeca-2,6,10-triene (3) was achieved starting from (Z,Z)-farnesol. All the components of betulaprenols …
Number of citations: 10 www.journal.csj.jp
EJ Corey, K Achiwa - The Journal of Organic Chemistry, 1969 - ACS Publications
General Method.—To a solution of the alcohol in tetrahydrofuran (THF)(freshly distilled from LiAlH4) was added at 0 pyridine-sulfur trioxide complex (Aldrich), and themixture was stirred …
Number of citations: 123 pubs.acs.org
WV Curran, RB Angier - The Journal of Organic Chemistry, 1969 - ACS Publications
1-Adamantyl p-nitrophenyl carbonate (6) was prepared and treated with methanolic hydrazine hydrate to give carbazate 7s which was in turn treated with nitrous acid to afford 1-…
Number of citations: 15 pubs.acs.org
A Haiduc, F Zanetti, X Zhao, WK Schlage… - … of Chromatography B, 2020 - Elsevier
Tobacco smoking contributes to tooth discoloration. Pigmented compounds in the smoke generated by combustion of tobacco can cause discoloration of dental hard tissues. However, …
Number of citations: 18 www.sciencedirect.com
MS Blum, JM Brand - American zoologist, 1972 - academic.oup.com
Exocrine secretions of social insects are often characterized by extraordinarily complex mixtures of natural products. Thus, chemical communication in social insects must be interpreted …
Number of citations: 188 academic.oup.com
GT Kaur, AS Gajalakshmi… - International Journal …, 2018 - journals.esciencepress.net
Hypotermes obscuriceps is the most abundant of termite species found in North-eastern Puducherry. It has been seen to assimilate ligninous waste kept for degradation in the …
Number of citations: 4 www.journals.esciencepress.net
C Prieto, JAG Delgado, JF Arteaga, M Jaraíz… - Organic & …, 2015 - pubs.rsc.org
A detailed experimental and theoretical study corroborates that the reductive deoxygenation of activated (allylic or benzylic) alcohols with excess Ti(III) proceeds via an allyl(benzyl)-…
Number of citations: 29 pubs.rsc.org

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